1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol
Description
Historical Perspectives and Significance of Quinuclidine (B89598) Alkaloids and their Derivatives
The history of quinuclidine chemistry is deeply rooted in the study of natural products, particularly the Cinchona alkaloids. biointerfaceresearch.com Discovered as the primary scaffold of alkaloids from the Cinchona tree, such as quinine (B1679958) and quinidine, the quinuclidine core has a long history in medicine, most notably in the treatment of malaria and cardiac arrhythmias. researchgate.netjohnshopkins.edu These naturally occurring compounds are characterized by a quinoline (B57606) ring linked to a quinuclidine ring. biointerfaceresearch.com
The therapeutic importance of these natural alkaloids spurred extensive research into the synthesis and biological activities of simpler quinuclidine derivatives. hakon-art.com Researchers have explored how modifications to the quinuclidine structure influence its chemical and biological properties. This has led to the development of a wide range of synthetic quinuclidine derivatives with diverse applications, including their use as building blocks in the synthesis of drugs targeting muscarinic receptors. hakon-art.com 3-Quinuclidinol (B22445), a closely related precursor to the title compound, is a key intermediate in the synthesis of various therapeutic agents. hakon-art.comnih.gov
Structural Classification and Importance of Quaternary Ammonium (B1175870) Quinuclidine Derivatives in Chemical Research
1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol belongs to the class of quaternary ammonium compounds (QACs). QACs are characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. mdpi.com This positive charge is a defining feature that influences the compound's solubility, reactivity, and interactions with biological systems. mdpi.com
Quaternary ammonium derivatives of quinuclidine, like the title compound, are of significant interest in medicinal and chemical research. mdpi.comdoi.orgnih.gov The rigid, bicyclic structure of the quinuclidine core provides a well-defined three-dimensional framework that is useful for studying structure-activity relationships. doi.org The quaternization of the bridgehead nitrogen atom can enhance water solubility and influence biological activity. mdpi.com
Research has shown that these derivatives can exhibit a range of biological activities. doi.orgresearchgate.netsrce.hr For example, various quaternary ammonium derivatives of (3R)-quinuclidinol esters have been synthesized and evaluated as potent muscarinic antagonists. nih.gov Furthermore, the amphiphilic nature of some long-chain quaternary ammonium quinuclidine derivatives allows them to self-assemble into micelles, giving them potential applications as nanocarriers in drug delivery. doi.org The combination of the rigid quinuclidine scaffold with the cationic nature of the quaternary ammonium group makes these compounds versatile tools in the development of new materials and therapeutic agents. mdpi.comdoi.org
Interactive Data Table: Properties of this compound bromide
| Property | Value |
| CAS Number | 2096336-00-2 chemicalbook.comlgcstandards.com |
| Molecular Formula | C8H16NO . Br lgcstandards.com |
| Molecular Weight | 222.123 g/mol lgcstandards.com |
| IUPAC Name | This compound;bromide lgcstandards.com |
| Synonyms | 3-Hydroxy-1-methylquinuclidinium Bromide lgcstandards.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-1-azoniabicyclo[2.2.2]octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16NO/c1-9-4-2-7(3-5-9)8(10)6-9/h7-8,10H,2-6H2,1H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGVKUASZSWOLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]12CCC(CC1)C(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16NO+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60997548 | |
| Record name | 3-Hydroxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76201-95-1 | |
| Record name | Ro 5-5172 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076201951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Computational and Theoretical Investigations of 1 Methyl 1 Azoniabicyclo 2.2.2 Octan 3 Ol and Analogues
Quantum Mechanical Studies (e.g., DFT, Ab Initio Methods) for Electronic Structure and Reactivity
Quantum mechanical methods are fundamental to elucidating the electronic properties that govern the reactivity and stability of molecules. Density Functional Theory (DFT) and ab initio calculations are powerful techniques used to investigate the electronic structure of quinuclidine (B89598) derivatives. aps.org These methods provide detailed information about molecular orbitals, charge distribution, and reactivity descriptors.
DFT calculations, particularly using hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP), have been widely applied to predict molecular structures and various thermochemical properties with considerable accuracy. scirp.org For quinuclidine analogues, these studies often focus on the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for understanding chemical reactivity. longdom.org For instance, the HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons, indicating likely sites for nucleophilic and electrophilic attack. longdom.org
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum mechanical calculations, visually representing the charge distribution on the molecule's surface. These maps help identify electrophilic (positive potential) and nucleophilic (negative potential) regions, offering predictions about intermolecular interactions and the molecule's binding behavior. nih.gov
Global reactivity descriptors derived from conceptual DFT, such as ionization potential, electron affinity, electronegativity, and chemical hardness, can be calculated to quantify the reactivity of these compounds. longdom.org This theoretical framework allows for a comparative study of the reactivity and stability among different derivatives.
Table 1: Representative Electronic Properties of a Quinuclidine Analogue Calculated via DFT Note: The following data is illustrative, based on typical findings in computational studies of similar heterocyclic compounds.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.6 eV | Relates to chemical reactivity and stability |
| Ionization Potential | 6.8 eV | Energy required to remove an electron |
Conformational Analysis and Molecular Mechanics Simulations
The rigid bicyclic structure of the quinuclidine core limits its conformational freedom, yet the orientation of substituents can significantly influence its properties and biological activity. Conformational analysis through molecular mechanics and quantum mechanical methods is used to determine the most stable spatial arrangements of these molecules. researchgate.netacs.org
Studies on derivatives such as (±)methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate have employed a combination of molecular mechanics, ab initio (Hartree-Fock), and DFT methods to investigate the conformational preferences of substituents at the C3 position. researchgate.net These calculations help identify the lowest energy conformers by mapping the potential energy surface as a function of key dihedral angles. The results from these computational approaches are often validated by comparing calculated parameters, such as NMR chemical shifts (using methods like GIAO/DFT), with experimental data obtained from solution and solid-state studies. researchgate.netresearchgate.net This synergy between theoretical calculations and experimental spectroscopy provides a robust understanding of the molecule's predominant conformation. researchgate.net
Molecular dynamics (MD) simulations offer a way to explore the conformational landscape over time, providing insights into the dynamic behavior of the molecule in different environments, such as in solution. mdpi.com These simulations solve Newton's equations of motion for the atoms in the system, generating a trajectory that reveals how the molecule's conformation evolves. mdpi.com
Stereoselectivity Prediction and Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for understanding and predicting the stereochemical outcomes of chemical reactions. rsc.org For derivatives of 1-azabicyclo[2.2.2]octane, computational methods have been used to elucidate reaction mechanisms and explain observed stereoselectivity. rsc.orgresearchgate.net
A notable example is the investigation of the Peterson olefination reaction involving 2-substituted 1-azabicyclo[2.2.2]octan-3-ones. researchgate.net Experimental results showed a high degree of (Z)-stereoselectivity. Computational modeling was employed to rationalize this outcome by proposing a transition state structure. researchgate.net The suggested mechanism involves a four-membered ring intermediate where the lithium ion is covalently bonded to the carbon alpha to the silyl (B83357) group and chelated to the carbonyl oxygen. researchgate.net This model successfully explained why an organolithium base was necessary for the reaction to proceed and accounted for the observed stereoselectivity. researchgate.net
By calculating the energies of various possible transition states, researchers can predict which reaction pathway is energetically favored, thus predicting the major product isomer. rsc.org This predictive capability is invaluable in the rational design of synthetic routes to achieve desired stereochemical configurations in complex molecules. mit.edu
Molecular Docking Studies of Quinuclidine Derivatives in Biological Systems
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is extensively used in drug discovery to understand how quinuclidine derivatives interact with biological targets at a molecular level. nih.govnih.gov
Docking studies have been performed on N-alkyl quaternary quinuclidines to evaluate their interactions within the active sites of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These simulations can identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, between the ligand and specific amino acid residues in the enzyme's active site. mdpi.comnih.gov The results of these studies provide a structural basis for the observed biological activity and can guide the design of more potent and selective inhibitors.
The process typically involves generating multiple possible binding poses of the ligand within the receptor's binding site and then using a scoring function to rank these poses based on their predicted binding affinity. nih.gov For example, docking analyses of various quinuclidinone derivatives have been used to identify potential antifungal and antibacterial targets by simulating their binding to enzymes like secreted aspartic proteinase and DNA gyrase. researchgate.net
Following docking, molecular dynamics simulations are often employed to assess the stability of the predicted protein-ligand complex over time, providing a more dynamic and realistic view of the binding interactions. nih.govmdpi.com
Table 2: Example Molecular Docking Results for a Quinuclidine Derivative with Acetylcholinesterase (AChE) Note: This data is representative of findings from docking studies on quinuclidine-based AChE inhibitors. nih.gov
| Parameter | Result |
|---|---|
| Target Protein | Acetylcholinesterase (AChE) |
| Predicted Binding Energy | -9.8 kcal/mol |
| Key Interacting Residues | |
| Hydrogen Bonds | Tyr130, Ser200 |
| Pi-Pi Stacking | Trp84, Phe330 |
| Cation-Pi Interaction | Trp84 |
Applications in Advanced Organic Synthesis and Material Science
Building Block Utility for the Synthesis of Complex Molecules and Heterocycles
The 1-azabicyclo[2.2.2]octane core, also known as the quinuclidine (B89598) skeleton, is a key structural motif in a wide array of biologically active natural products and synthetic pharmaceuticals. ucl.ac.uk This rigid, three-dimensional framework is highly valued in medicinal chemistry for its ability to orient substituents in well-defined spatial arrangements, facilitating precise interactions with biological targets. ucl.ac.uk Derivatives of this core structure are integral to various therapeutic agents, including azasetron, palonosetron, and solifenacin. researchgate.net
The compound 1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol serves as a valuable building block, particularly when a permanent positive charge is desired in the target molecule. The presence of the hydroxyl group offers a reactive handle for further functionalization, such as esterification or etherification, allowing for its incorporation into larger, more complex molecular architectures. For example, esters of the parent compound, 3-quinuclidinol (B22445), are of significant pharmacological interest. srce.hr The quaternization to the this compound cation introduces properties that are essential for applications like phase-transfer catalysis or as components of ionic liquids, expanding its utility beyond that of its tertiary amine precursor.
Chiral Auxiliary and Ligand Applications in Asymmetric Synthesis
Asymmetric synthesis is crucial for producing enantiomerically pure compounds, a common requirement for pharmaceuticals. researchgate.netsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgslideshare.net Given that this compound is an inherently chiral molecule, it and its derivatives are prime candidates for applications as chiral auxiliaries or ligands in asymmetric synthesis.
The rigid quinuclidine framework effectively shields one face of a reactive center, directing an incoming reagent to the opposite face, thereby inducing stereoselectivity. While Evans' oxazolidinones and pseudoephedrine are well-known auxiliaries, the unique steric and electronic properties of quinuclidinium-based structures offer alternative pathways for stereocontrol. wikipedia.org
Furthermore, chiral quinuclidinium salts, particularly those derived from Cinchona alkaloids which share the quinuclidine core, have proven to be powerful asymmetric phase-transfer catalysts. These catalysts are highly effective in promoting reactions such as the α-alkylation of glycine (B1666218) imines to produce unnatural amino acids with excellent enantioselectivity (up to 99% ee). rsc.orgresearchgate.net The fixed, rigid conformation of the bicyclic cation is instrumental in creating a well-defined chiral environment that dictates the stereochemical outcome of the reaction.
Role as Catalysts in Diverse Organic Reactions (e.g., Morita-Baylis-Hillman reactions, Phase-Transfer Catalysis)
The azabicyclo[2.2.2]octane framework is central to a class of highly effective organocatalysts. 1,4-Diazabicyclo[2.2.2]octane (DABCO), a structurally related compound, is a well-established catalyst for numerous organic transformations, most notably the Morita-Baylis-Hillman (MBH) reaction. eurekaselect.comrsc.org The MBH reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, and its utility is often limited to electron-deficient olefins. rsc.org Quinuclidine and its derivatives have also been explored as catalysts for this reaction. researchgate.netnih.gov Recent advancements have shown that a dual photoredox-quinuclidine catalysis system can overcome this limitation, enabling the MBH reaction for non-electron-deficient olefins by involving a key β-quinuclidinium radical intermediate. rsc.orgresearchgate.net
| Catalyst | Structure | Typical Reaction Type | Key Feature |
|---|---|---|---|
| DABCO | 1,4-Diazabicyclo[2.2.2]octane | Standard MBH | Inexpensive, effective nucleophilic catalyst. rsc.org |
| Quinuclidine | 1-Azabicyclo[2.2.2]octane | Standard and Photoredox MBH | Strongly basic and nucleophilic. researchgate.net |
| Quinuclidinium Radical Cation | Quinuclidine•+ | Photoredox-mediated MBH | Enables reaction with non-electron-deficient olefins. rsc.orgresearchgate.net |
| Ionic Liquid-Immobilized Quinuclidine | Quinuclidine tethered to an ionic liquid | Standard MBH | Allows for catalyst recovery and reuse. researchgate.net |
In the realm of Phase-Transfer Catalysis (PTC) , the permanent positive charge of the this compound cation is essential. PTC facilitates the reaction between reactants located in different immiscible phases (e.g., aqueous and organic). nih.govacs.org The quinuclidinium cation acts as a shuttle, transporting an anionic reactant from the aqueous phase into the organic phase where the reaction occurs. Chiral versions of these catalysts, such as those derived from Cinchona alkaloids, are highly sought after for asymmetric synthesis, enabling the production of enantiomerically enriched products with low catalyst loadings. rsc.orgresearchgate.net
Exploration as Ionic Liquids and Tunable Solvents/Catalysts
Ionic liquids (ILs) are salts with melting points below 100°C, often existing as liquids at room temperature. caribjscitech.com They are considered "green solvents" due to their negligible vapor pressure, high thermal stability, and non-flammability. jchemlett.comwiserpub.com The properties of an IL can be finely tuned by modifying the structure of its cation or anion.
The this compound cation is a suitable candidate for forming ILs when paired with appropriate anions (e.g., hexafluorophosphate, bis(trifluoromethylsulfonyl)imide). jchemlett.com ILs based on the related DABCO structure have been extensively studied and are noted for their strong solvating capabilities and utility as both solvents and catalysts in chemical reactions. jchemlett.com A structurally similar cation, 1-methyl-4-aza-1-azoniabicyclo[2.2.2]octane, has been investigated for its stability in alkaline media, a key property for applications in anion exchange membranes. mdpi.com The incorporation of the hydroxyl group in this compound offers an additional site for hydrogen bonding, which can influence the IL's viscosity, polarity, and solvating power, making it a "task-specific" or functionalized ionic liquid.
| Cation Core | Potential Anions | Key Properties | Potential Applications |
|---|---|---|---|
| DABCO-based | Cl-, BF4-, PF6- | Low volatility, high thermal stability, recyclable. jchemlett.com | Green solvents, catalysts for aza-Michael additions. jchemlett.com |
| Quinuclidinium-based | Br-, Mandelate | Chiral, organocatalytic activity. ias.ac.in | Asymmetric reductions, reusable catalyst systems. researchgate.netias.ac.in |
| This compound | Br-, BF4-, NTf2- | Chiral, hydrogen-bond donating capability. | Task-specific solvents, chiral reaction media. |
Integration into Polycyclic Skeletons and Natural Product Synthesis
Alkaloids are a diverse class of naturally occurring compounds, many of which possess complex, polycyclic structures and significant pharmacological activities. wikipedia.orgsciencedaily.com The biosynthesis of many alkaloids originates from simple amino acid precursors like lysine (B10760008) and ornithine. wikipedia.orgnih.gov The 1-azabicyclo[2.2.2]octane skeleton is a recurring motif in several families of indole (B1671886) alkaloids, such as the sarpagine (B1680780) alkaloids, which are known for their rigid, complex structures. researchgate.net
The synthesis of these intricate natural products represents a significant challenge in organic chemistry. nih.gov Compounds like this compound, or its unmethylated precursor 3-quinuclidinol, serve as critical synthons or templates for constructing these polycyclic systems. ucl.ac.uk Strategies such as intramolecular oxidative coupling or transannular cyclizations are employed to build the complex, bridged ring systems characteristic of these natural products, often using a pre-existing azabicyclic core as a starting point. researchgate.net The defined stereochemistry and reactive hydroxyl group of this compound make it an attractive starting material for the stereocontrolled synthesis of these challenging targets.
| Alkaloid Family | Core Structure Feature | Example Compound | Reported Biological Activity |
|---|---|---|---|
| Sarpagine Alkaloids | Indole-fused 1-azabicyclo[2.2.2]octane | Koumidine | Bioactive indole natural products. researchgate.net |
| Quinine (B1679958) and related Cinchona Alkaloids | Quinoline (B57606) linked to a quinuclidine core | Quinine | Antimalarial. wikipedia.org |
| Gardneria Alkaloids | Spirooxindole fused to an azabicyclo[2.2.2]octane skeleton | Gardmultimine A | Bioactive oxindole (B195798) alkaloids. researchgate.net |
Biological and Pharmacological Relevance of 1 Methyl 1 Azoniabicyclo 2.2.2 Octan 3 Ol Derivatives
Modulation of Cholinergic Receptor Systems (e.g., Muscarinic and Nicotinic Acetylcholine (B1216132) Receptors)
The structural resemblance of the quinuclidine (B89598) core to acetylcholine allows its derivatives to interact with both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs), acting as either agonists or antagonists. uams.edu
Muscarinic Acetylcholine Receptors (mAChRs):
Derivatives of 1-azabicyclo[2.2.2]octane have been extensively studied as modulators of mAChRs. Certain quinuclidinyl N-phenyl-N-alkyl carbamates have been identified as selective M3 receptor antagonists. This selectivity is significant as M3 receptors are predominantly located in glandular tissues and smooth muscle, making them a target for treating conditions like chronic obstructive pulmonary disease (COPD) and overactive bladder. The quaternization of the nitrogen atom in the quinuclidine ring is a key feature for potent muscarinic antagonism. For instance, 4-(hydroxy(diphenyl)methyl)-1-(2-((phenylmethyl)oxy)ethyl)-1-azoniabicyclo(2.2.2)octane was identified as a potent and slowly reversible M3 antagonist with a long duration of action in vivo. nih.gov
Conversely, other derivatives have been developed as muscarinic agonists. A series of 1-azabicyclo[2.2.2]octan-3-one oximes were synthesized and tested for M3 activity, with one compound demonstrating agonistic properties both in vitro and in vivo. nih.gov
Nicotinic Acetylcholine Receptors (nAChRs):
The α7 subtype of the nAChR is a particularly important target in the central nervous system for cognitive enhancement. Modified quinuclidine derivatives, including 1-azabicyclo[2.2.2]octan-3-ol and its methylated quaternary form, have been identified as α7-selective agonists. nih.govnih.govresearchgate.net For example, (-)-spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], a conformationally restricted analogue of acetylcholine, is a highly selective full agonist at the α7 nAChR. nih.gov The development of such selective agonists holds promise for the treatment of cognitive deficits in neurological disorders like schizophrenia and Alzheimer's disease.
Furthermore, other derivatives, such as (+/-)-2-(3-pyridinyl)-1-azabicyclo[2.2.2]octane, have shown high affinity for the α4β2 nAChR subtype and act as potent inhibitors of this receptor. nih.gov N-(1-azabicyclo[2.2.2]oct-3-yl)(5-(2-pyridyl)thiophene-2-carboxamide) is another example of a quinuclidine derivative that has been investigated for its interaction with nAChRs. nih.gov
Enzyme Inhibition Studies (e.g., Squalene (B77637) Synthase, ENOX Activity)
Derivatives of the 1-azabicyclo[2.2.2]octane scaffold have been investigated for their ability to inhibit various enzymes, demonstrating their potential as therapeutic agents for a range of diseases.
Cholinesterase Inhibition: A series of 14 N-alkyl quaternary quinuclidines were profiled as inhibitors of human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the breakdown of acetylcholine. All tested compounds inhibited both enzymes in the micromolar range. The highest potency was observed for two bisquaternary derivatives, 1,1′-(decano)bis(3-hydroxyquinuclidinium bromide) and 1,1′-(decano)bis(3-hydroxyiminoquinuclidinium bromide), with Ki values ranging from 0.26 to 1.6 µM. mdpi.com
Squalene Synthase Inhibition: Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway, making it an attractive target for the treatment of hypercholesterolemia. Several quinuclidine derivatives have been shown to be potent inhibitors of this enzyme. For example, 3-(biphenyl-4-yl)-3-hydroxyquinuclidine (B1667483) has demonstrated significant inhibitory activity against Trypanosoma cruzi squalene synthase. researchgate.net
ENOX Activity Inhibition: Certain indolyl-quinuclidinol derivatives have been found to inhibit the activity of ecto-NOX (ENOX) proteins, which are cell surface enzymes involved in cell growth and angiogenesis. Specifically, (Z)-(±)-2-(1-benzylindol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-ol was identified as an inhibitor of ENOX1 with an EC50 of 10 μM. This inhibition was associated with a reduction in endothelial cell migration and the formation of capillary-like structures, suggesting a potential anti-angiogenic effect.
Below is a data table summarizing the enzyme inhibition activities of selected 1-azabicyclo[2.2.2]octane derivatives.
| Compound Derivative | Target Enzyme | Activity (Ki/IC50/EC50) |
|---|---|---|
| 1,1′-(decano)bis(3-hydroxyquinuclidinium bromide) | Acetylcholinesterase (AChE) | 0.2 - 1.6 µM (Ki) |
| 1,1′-(decano)bis(3-hydroxyiminoquinuclidinium bromide) | Butyrylcholinesterase (BChE) | 0.2 - 1.6 µM (Ki) |
| 3-(biphenyl-4-yl)-3-hydroxyquinuclidine | Trypanosoma cruzi Squalene Synthase | Potent Inhibition |
| (Z)-(±)-2-(1-benzylindol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-ol | ENOX1 | 10 µM (EC50) |
Structure-Activity Relationship (SAR) Studies for Targeted Biological Interactions
The biological activity of 1-azabicyclo[2.2.2]octane derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these compounds for their respective biological targets.
For muscarinic receptor antagonists, the quaternization of the quinuclidine nitrogen is a key determinant of activity. The nature of the substituent at the 3-position of the quinuclidine ring also plays a critical role. For instance, in a series of muscarinic M3 antagonists, the connectivity of a diphenyl moiety to the quinuclidine core and the side chain on the ring nitrogen were found to be important for potency and duration of action. nih.gov
In the case of nicotinic acetylcholine receptor agonists, the stereochemistry and the rigidity of the molecule are significant. For the highly selective α7 nAChR agonist (-)-spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], even minor structural modifications lead to a significant loss of affinity, highlighting the stringent structural requirements for potent activity. nih.gov
For antimicrobial activity, SAR studies of N-benzyl derivatives of quinuclidine oximes revealed that the presence of a halogen atom (chlorine or bromine) on the benzyl (B1604629) substituent leads to the most potent and broad-spectrum activity. In contrast, derivatives with electron-donating groups like a methyl group showed weaker antimicrobial properties. researchgate.net
In the context of anticancer activity, the introduction of specific side chains and modifications to the quinuclidinone core have been shown to influence antiproliferative effects. For example, in a series of quinuclidinone analogs, certain derivatives demonstrated significantly decreased cell viability in lung cancer cell lines, and this effect was dose-dependent. nih.gov
General Antimicrobial Activity Investigations
Several derivatives of the 1-azabicyclo[2.2.2]octane scaffold have demonstrated significant antimicrobial properties against a range of pathogenic bacteria. A study on novel N-benzyl derivatives of quinuclidinium oximes revealed potent and broad-spectrum activity.
Notably, compounds with a halogen substituent on the benzyl moiety exhibited the strongest antimicrobial potential. For instance, a derivative with a bromine atom at the para position of the benzyl ring (compound 10 in the cited study) showed maximum inhibition against all tested bacterial strains. It was particularly effective against Gram-negative bacteria such as Pseudomonas aeruginosa (MIC = 0.25 µg/mL) and Klebsiella pneumoniae (MIC = 0.50 µg/mL). researchgate.net Another derivative with a chlorine atom at the meta position also displayed strong activity against Gram-negative bacteria with MIC values ranging from 0.25 to 1.00 µg/mL. researchgate.net
The following interactive data table summarizes the minimum inhibitory concentrations (MICs) of selected N-benzyl quinuclidinium oxime derivatives against various bacterial strains.
| Bacterial Strain | Compound 5 (m-Cl) MIC (µg/mL) | Compound 10 (p-Br) MIC (µg/mL) | Gentamicin MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 2.00 | 1.00 | 0.50 |
| Bacillus cereus | 2.00 | 1.00 | 0.50 |
| Escherichia coli | 1.00 | 1.00 | 2.00 |
| Pseudomonas aeruginosa | 0.25 | 0.25 | 64.00 |
| Klebsiella pneumoniae | 1.00 | 0.50 | 8.00 |
| Salmonella typhimurium | 1.00 | 1.00 | 4.00 |
Antiparasitic Activity Research (e.g., Trypanosoma cruzi, Leishmania)
The quinuclidine scaffold is present in the natural antimalarial alkaloid quinine (B1679958), suggesting the potential for its synthetic derivatives to possess antiparasitic properties. mdpi.com Research has indeed demonstrated the activity of quinuclidine derivatives against protozoan parasites such as Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania species, which cause leishmaniasis.
The primary mechanism for the antiparasitic action of these compounds appears to be the inhibition of squalene synthase, an essential enzyme in the ergosterol (B1671047) biosynthesis pathway of these parasites. researchgate.net Novel quinuclidine derivatives have shown potent in vitro and in vivo activity against T. cruzi. Some of these derivatives were also found to inhibit the recombinant squalene synthase of Leishmania major at submicromolar concentrations, with selective action against the parasite's enzyme. researchgate.net
The development of such compounds is of significant interest as the current treatments for Chagas disease and leishmaniasis are limited by toxicity and efficacy issues. The targeting of a parasite-specific enzyme like squalene synthase by quinuclidine derivatives offers a promising avenue for the development of new and safer antiparasitic drugs.
Investigations into Anticancer and Antiproliferative Activity Mechanisms
Derivatives based on the quinuclidine and quinuclidinone structures have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown the ability to inhibit the proliferation of various cancer cell lines.
One study reported the synthesis of novel quinuclidinone derivatives that exhibited anti-proliferative activity against A549 lung carcinoma cells. The most potent of these compounds were found to induce apoptosis in the cancer cells with minimal damage to normal lung cells. researchgate.net Another investigation into quinuclidinone analogs also demonstrated their efficacy against H1299 lung cancer cell lines, with some derivatives significantly decreasing cell viability in a dose-dependent manner. These compounds also showed potential as radiosensitizers, enhancing the cytotoxic effects of gamma-radiation. nih.gov
Furthermore, certain indolyl-quinuclidinol derivatives have been identified as having antiangiogenic properties. By inhibiting endothelial cell migration and the formation of capillary-like structures, these compounds can potentially disrupt the blood supply to tumors, thereby inhibiting their growth. researchgate.net The cytotoxic effects of some monoquaternary quinuclidine derivatives with long alkyl chains (C12-C16) have also been observed, with these compounds inducing a decrease in the mitochondrial membrane potential of cells. nih.gov
The table below presents the antiproliferative activity of selected quinuclidinone derivatives against a human lung cancer cell line.
| Compound Derivative | Cancer Cell Line | Activity (IC50) |
|---|---|---|
| Quinuclidinone analog 4c | A549 (Lung Carcinoma) | Potent Activity |
| Quinuclidinone analog 5e | A549 (Lung Carcinoma) | Potent Activity |
| Quinuclidinone analog series | H1299 (Lung Cancer) | Significant decrease in cell viability |
Neuroscience Studies and Neuropharmacological Interactions
The ability of 1-azabicyclo[2.2.2]octane derivatives to modulate cholinergic receptors places them at the forefront of neuroscience research. The cholinergic system is integral to cognitive processes such as learning and memory, and its dysregulation is implicated in various neurological disorders.
As previously discussed, derivatives of this scaffold have been developed as selective agonists for the α7 nicotinic acetylcholine receptor, a key target for improving cognitive function in conditions like Alzheimer's disease and schizophrenia. nih.govresearchgate.net The development of such compounds is a major focus of neuropharmacological research aimed at finding new treatments for these debilitating disorders.
Furthermore, the inhibition of acetylcholinesterase and butyrylcholinesterase by quaternary quinuclidine derivatives represents another important neuropharmacological interaction. By preventing the breakdown of acetylcholine, these inhibitors can increase the levels of this neurotransmitter in the brain, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov
The diverse interactions of these compounds with the central nervous system, including their effects on neurotransmitter systems and their potential neuroprotective properties, make them valuable tools for studying brain function and for the development of novel therapeutics for a range of neurological and psychiatric conditions.
Quinuclidine Derivatives as Components of Natural Products with Defined Biological Activities
The most distinguished examples of quinuclidine-containing natural products are the alkaloids isolated from the bark of the Cinchona tree. biointerfaceresearch.comphytojournal.com These compounds have been used for centuries in traditional medicine, primarily for their antimalarial properties. phytojournal.comresearchgate.net The primary Cinchona alkaloids include quinine, quinidine, cinchonine (B1669041), and cinchonidine. biointerfaceresearch.comajpsonline.com While all share the core quinuclidine structure, they exhibit a range of biological effects beyond their celebrated use in combating malaria.
Cinchona Alkaloids and Their Broad-Spectrum Biological Activities
Research has revealed that Cinchona alkaloids possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. phytojournal.comresearchgate.net The shared quinuclidine ring is a significant contributor to these diverse biological actions. biointerfaceresearch.com
Quinine , historically the most famous of the Cinchona alkaloids, is a potent blood schizonticide, meaning it acts against the asexual, intra-erythrocytic stages of the malaria parasite, Plasmodium falciparum. britannica.comnih.govdrugbank.com Its mechanism of action is thought to involve the inhibition of hemozoin biocrystallization in the parasite, leading to a toxic buildup of heme. prisminltd.compediatriconcall.comwikipedia.org Quinine is also gametocytocidal for Plasmodium vivax and Plasmodium malariae. nih.gov Beyond its antimalarial properties, quinine has demonstrated analgesic effects. nih.gov
Cinchonine , another major alkaloid from the Cinchona bark, also exhibits antimalarial activity. phytojournal.comresearchgate.net Furthermore, it has been investigated for a variety of other therapeutic applications. Studies have shown that cinchonine possesses anti-cancer, anti-obesity, anti-inflammatory, anti-parasitic, antimicrobial, and anti-platelet aggregation properties. nih.govresearchgate.neteurekaselect.com
The biological activities of the primary Cinchona alkaloids are summarized in the interactive table below.
| Natural Product | Core Structure | Key Biological Activities |
| Quinine | Quinuclidine | Antimalarial, Analgesic, Gametocytocidal (P. vivax, P. malariae) |
| Cinchonine | Quinuclidine | Antimalarial, Anticancer, Anti-obesity, Anti-inflammatory, Anti-parasitic, Antimicrobial, Anti-platelet aggregation |
| Quinidine | Quinuclidine | Antimalarial, Anti-arrhythmic |
| Cinchonidine | Quinuclidine | Antimalarial |
The diverse biological profiles of these natural products underscore the significance of the quinuclidine moiety in medicinal chemistry. The rigid structure of the 1-azabicyclo[2.2.2]octane core provides a valuable scaffold for the development of new therapeutic agents.
Advanced Analytical Methodologies for Structural Elucidation and Quantification of Functionalized Quinuclidines
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of quinuclidine (B89598) derivatives. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, NOESY) NMR experiments provide detailed information about the chemical environment of each atom, enabling the complete assignment of the molecule's complex bicyclic structure. researchgate.net
In the ¹H NMR spectrum of quinuclidine derivatives, the chemical shifts and coupling constants of the protons are highly dependent on their spatial orientation within the rigid cage-like structure. For instance, the protons on the carbon atoms adjacent to the quaternary nitrogen in 1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol are expected to show a downfield shift due to the electron-withdrawing effect of the positively charged nitrogen. The proton attached to the hydroxyl-bearing carbon (C3) would also exhibit a characteristic chemical shift.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. chemrxiv.org The carbon atoms of the N-methyl group and those alpha to the quaternary nitrogen are typically deshielded and appear at a lower field. The chemical shift of the C3 carbon is significantly influenced by the hydroxyl group.
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for establishing connectivity and stereochemistry. COSY spectra reveal proton-proton coupling networks, allowing for the assignment of protons within the bicyclic system. NOESY experiments provide information about through-space proximity of protons, which is vital for determining the relative stereochemistry, such as the orientation of the hydroxyl group at the C3 position. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted Quinuclidine Core (Note: This table is illustrative, based on data for related quinuclidine derivatives. Specific values for this compound may vary.)
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N⁺-CH₃ | ~3.0 - 3.5 (s) | ~45 - 55 |
| H2/H6 | ~3.2 - 3.8 (m) | ~60 - 70 |
| H3 | ~4.0 - 4.5 (m) | ~65 - 75 |
| H4 | ~2.0 - 2.5 (m) | ~30 - 40 |
| H5/H7/H8 | ~1.8 - 2.2 (m) | ~20 - 30 |
X-ray Crystallography for Absolute Configuration Determination and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.net For functionalized quinuclidines, which often possess stereogenic centers, this technique is invaluable.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map, from which the atomic positions can be determined. For chiral molecules like (R)-(-)-Quinuclidin-3-ol, a precursor to the title compound, X-ray crystallography can unambiguously establish the absolute stereochemistry. researchgate.net
Table 2: Illustrative Crystallographic Data for a Functionalized Quinuclidine Derivative ((R)-(-)-Quinuclidin-3-ol) researchgate.net
| Parameter | Value |
| Chemical Formula | C₇H₁₃NO |
| Crystal System | Hexagonal |
| Space Group | P6₁ |
| a (Å) | 6.2076 (3) |
| c (Å) | 29.8731 (13) |
| V (ų) | 996.91 (11) |
| Z | 6 |
| Temperature (K) | 100 |
Mass Spectrometry Techniques for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a particularly suitable soft ionization technique for pre-charged quaternary ammonium (B1175870) compounds like this compound, as it allows the intact molecular ion to be transferred into the gas phase. nih.gov
The high-resolution mass spectrum provides the accurate mass of the molecular ion, which can be used to confirm its elemental formula. Tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion followed by collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern of the quinuclidinium cation would be expected to involve cleavages of the bicyclic ring system. Common fragmentation pathways for related alkaloids include retro-Diels-Alder (RDA) reactions and cleavage of the bonds adjacent to the quaternary nitrogen. nih.govresearchgate.net The loss of the N-methyl group as a neutral radical is also a possible fragmentation pathway for quaternary N-methyl compounds. nih.gov
Table 3: Expected Key Mass Spectrometric Fragments for this compound (Note: This table is predictive and based on general fragmentation patterns of related compounds.)
| m/z (charge/mass ratio) | Proposed Fragment Identity | Fragmentation Pathway |
| [M]⁺ | Molecular Ion | Intact molecule |
| [M - CH₃]⁺ | Loss of a methyl radical | Cleavage of the N-CH₃ bond |
| [M - H₂O]⁺ | Loss of water | Dehydration from the hydroxyl group |
| Various smaller fragments | Ring-opened structures | Retro-Diels-Alder (RDA) or other ring cleavages |
Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, SFC, TLC)
Chromatographic techniques are essential for the separation, purification, and purity assessment of functionalized quinuclidines. These methods exploit differences in the physicochemical properties of compounds to achieve separation.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds. For polar, ionic compounds like this compound, reversed-phase HPLC with ion-pairing reagents or hydrophilic interaction liquid chromatography (HILIC) can be employed. Chiral stationary phases (CSPs) are used to separate enantiomers of chiral quinuclidinols, often after derivatization to enhance resolution and detectability. oup.com
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC for both analytical and preparative chiral separations. nih.govnih.gov SFC uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like methanol (B129727) or ethanol. Polysaccharide-based chiral stationary phases are commonly used and have shown excellent enantioselectivity for a wide range of chiral compounds, including those with quinuclidine scaffolds. nih.govmdpi.com
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring reaction progress and assessing the purity of compounds. For quaternary ammonium salts, which are highly polar, polar stationary phases like alumina (B75360) or silica (B1680970) gel are used with polar mobile phase systems, such as chloroform-methanol mixtures. srce.hrnih.gov Visualization can be achieved using UV light if the compound is chromophoric, or by staining with reagents like iodine vapor. srce.hr
Table 4: Overview of Chromatographic Methods for Functionalized Quinuclidines
| Technique | Stationary Phase Examples | Mobile Phase Examples | Detection | Application |
| HPLC | C18 (with ion-pairing), Chiralcel OD-H | Acetonitrile/Water with buffers, Hexane/Isopropanol | UV, MS | Purity assessment, Enantiomeric separation oup.comresearchgate.net |
| SFC | Chiralpak IA, IB, IC | Supercritical CO₂ with Methanol/Ethanol | UV, MS | Chiral separation, High-throughput screening nih.govresearchgate.net |
| TLC | Alumina, Silica gel | Chloroform/Methanol (9:1) | UV, Iodine vapor | Reaction monitoring, Purity screening srce.hrnih.gov |
Future Perspectives and Emerging Research Directions for 1 Methyl 1 Azoniabicyclo 2.2.2 Octan 3 Ol and Quinuclidine Derivatives
Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Stereocontrol
The synthesis of quinuclidine (B89598) derivatives is continually evolving, driven by the need for more efficient, sustainable, and stereoselective methodologies. Traditional multi-step syntheses are being supplanted by innovative strategies that prioritize atom economy and precise control over the three-dimensional arrangement of atoms.
Recent advancements include:
Biocatalytic Methods : Enzymes are being employed to create shorter and more sustainable routes to quinuclidine derivatives. For instance, 3-quinuclidinone reductase has been used for the stereoselective reduction of 3-quinuclidinone to (R)-3-quinuclidinol with high efficiency. acs.org A fusion enzyme, combining the reductase with a glucose dehydrogenase (GDH), further improved this process, converting large quantities of the substrate with high yields. acs.org
Asymmetric Catalysis : Iridium-catalyzed intramolecular allylic dearomatization reactions have been developed to construct chiral quinuclidine derivatives with excellent yields, diastereoselectivity, and enantioselectivity (up to >99% ee). chinesechemsoc.orgresearchgate.net This method provides access to a wide array of complex, fused-ring systems under mild conditions. chinesechemsoc.org
Quaternization Reactions : The synthesis of quaternary derivatives, such as 1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol, is often achieved through the Menshutkin reaction, where the tertiary amine of the quinuclidine core reacts with an appropriate alkyl or aryl halide. nih.gov Optimization of these conditions, for example, using dry tetrahydrofuran (B95107) at reflux, has led to high yields (60-90%) for a range of new N-alkyl and N-benzyl quinuclidinium oximes. nih.gov
These modern approaches represent a significant step forward from classical methods, which often suffer from lower yields and the generation of substantial waste. nih.gov
| Synthetic Strategy | Key Features | Example Application | Selectivity |
| Biocatalysis | Uses enzymes, sustainable, shorter routes. acs.org | Reduction of 3-quinuclidinone to (R)-3-quinuclidinol. acs.org | High enantioselectivity (e.e. >99%). acs.org |
| Iridium-Catalyzed Dearomatization | Asymmetric, mild conditions, broad substrate scope. chinesechemsoc.org | Synthesis of indolenine-fused quinuclidines. chinesechemsoc.orgresearchgate.net | High diastereoselectivity (>20/1 dr) and enantioselectivity (>99% ee). chinesechemsoc.orgresearchgate.net |
| Menshutkin Reaction | Quaternization of tertiary amines, high yields. nih.gov | Preparation of N-alkyl/N-benzyl quinuclidinium salts. nih.gov | Not applicable for stereocenter creation at the nitrogen. |
Exploration of New Catalytic Applications and Mechanistic Insights
Quinuclidine and its derivatives are not only synthetic targets but also powerful catalysts in their own right. Their unique electronic and structural properties enable them to catalyze a variety of organic transformations.
Key catalytic roles include:
Hydrogen Atom Transfer (HAT) Catalysis : Under visible light irradiation, quinuclidine derivatives can act as potent HAT catalysts. ccspublishing.org.cnbohrium.com The quinuclidine radical cation, formed upon photoexcitation, can selectively abstract hydrogen atoms from electron-rich C-H bonds, enabling the direct functionalization of otherwise inert positions in molecules like amines, ethers, and alcohols. ccspublishing.org.cnbohrium.com This has opened new avenues for C-H functionalization reactions. ccspublishing.org.cn
Lewis Base Catalysis : Quinuclidines serve as effective Lewis base catalysts in reactions such as the Baylis-Hillman reaction. acs.org Researchers have immobilized quinuclidine onto porous polymeric microparticles, creating a compelling and reusable catalyst that demonstrates impressive efficiency in coupling aryl aldehydes with activated alkenes. acs.org
Asymmetric Catalysis : Chiral quinuclidine derivatives, particularly those derived from cinchona alkaloids, are widely used as catalysts and ligands in asymmetric synthesis, including Sharpless dihydroxylation and Morita-Baylis-Hillman reactions. chinesechemsoc.orgresearchgate.net
Mechanistic studies are providing deeper insights into how these catalysts function. For example, in HAT catalysis, it's understood that the photoexcited catalyst is quenched to form a radical cation, which is the key species responsible for hydrogen abstraction. ccspublishing.org.cn The combination of quinuclidine's HAT ability with its Lewis basicity is an area of active exploration for developing novel catalytic cycles. ccspublishing.org.cn
| Catalytic Application | Reaction Type | Role of Quinuclidine Derivative | Mechanistic Feature |
| Hydrogen Atom Transfer (HAT) | C-H Functionalization. ccspublishing.org.cnbohrium.com | Photoinduced HAT catalyst. ccspublishing.org.cn | Formation of quinuclidine radical cation. ccspublishing.org.cn |
| Lewis Base Catalysis | Baylis-Hillman Reaction. acs.org | Nucleophilic catalyst. acs.org | Nucleophilic addition to activated alkene. |
| Asymmetric Catalysis | Sharpless Dihydroxylation, aza-Baylis-Hillman. chinesechemsoc.orgresearchgate.net | Chiral ligand or catalyst. researchgate.net | Transfer of chiral information to the product. researchgate.net |
Design of Advanced Derivatives for Highly Targeted Biological Interactions
The rigid quinuclidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. nih.govnih.gov The design of novel derivatives focuses on modifying the core structure to achieve high potency and selectivity for specific biological targets.
Emerging research directions include:
Anticholinesterase Agents : Quaternary quinuclidine derivatives are being designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the cholinergic nervous system. nih.gov Studies have shown that bisquaternary derivatives, where two quinuclidine units are linked by a decane (B31447) chain, exhibit high inhibitory potency in the micromolar range. nih.gov The design strategy involves modifying substituents at the 3-position and altering the length of the N-alkyl chain to optimize binding to the enzyme's active site. nih.gov
Antimicrobial and Anti-proliferative Agents : Researchers are synthesizing new quinuclidine derivatives and exploring their potential as antimicrobial and anticancer agents. nih.govresearchgate.net For example, a series of N-benzyl quinuclidinium oximes showed potent and broad-spectrum antimicrobial activity. nih.gov Other studies have focused on designing substituted (Z)-4-(3-oxoquinuclidin-2-ylidene) benzamides as anti-proliferative agents, with structure-activity relationship (SAR) studies guiding the selection of substituents on the aromatic ring to enhance cytotoxicity against cancer cell lines. researchgate.net
The design process often involves creating a pharmacophore model based on a known active compound and then synthesizing derivatives that fit this model, a strategy that has proven effective for this class of compounds. nih.gov
| Derivative Class | Biological Target | Design Strategy | Key Structural Feature |
| Bisquaternary Quinuclidines | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE). nih.gov | Linking two quinuclidine cores with an alkyl chain. nih.gov | 1,1′-(decano)bis(3-hydroxyquinuclidinium bromide). nih.gov |
| N-benzyl Quinuclidinium Oximes | Microbial cells (Gram-positive and Gram-negative bacteria). nih.gov | Introducing substituted benzyl (B1604629) groups at the nitrogen. nih.gov | Quaternary nitrogen with electron-withdrawing groups on the benzyl ring. nih.gov |
| Substituted Benzamides | Cancer cells (e.g., A549 lung carcinoma). researchgate.net | Modification of substituents on a benzamide (B126) moiety attached to the quinuclidine core. researchgate.net | (Z)-4-(3-oxoquinuclidin-2-ylidene) benzamide structure. researchgate.net |
Integration into Supramolecular Chemistry and Nanotechnology Applications
The defined geometry and charge-carrying capacity of quinuclidine derivatives make them attractive building blocks for supramolecular assemblies and nanomaterials. While a less explored area compared to their catalytic and biological applications, emerging research highlights their potential.
A key application is in the synthesis of zeolites, which are microporous crystalline solids with well-defined structures used in catalysis and separations. N-alkylquinuclidinium ions have been successfully used as structure-directing agents (SDAs) in the synthesis of boron-containing zeolites. rsc.org In this role, the organic cation acts as a template, organizing the inorganic precursors around it to form a specific zeolite framework. rsc.org Varying the alkyl group on the quinuclidinium ion allowed for the formation of seven different zeolite structure types, demonstrating the tunability of this approach. rsc.org In some cases, the active templating ion, methylquinuclidinium, was formed in situ from quinuclidine and methanol (B129727) in the reaction mixture. rsc.org This templating role is a clear example of integrating these molecules into the construction of functional nanostructured materials.
Environmental and Green Chemistry Considerations in Quinuclidine Synthesis and Application
In line with the global push for sustainable technology, green chemistry principles are becoming increasingly important in the synthesis and use of quinuclidine derivatives. mdpi.comresearchgate.net The focus is on minimizing environmental impact by improving reaction efficiency, reducing waste, and eliminating the use of hazardous substances. nih.govpaperpublications.org
Key green chemistry considerations include:
Atom Economy : This principle, which seeks to maximize the incorporation of reactant atoms into the final product, is a central goal. nih.govjocpr.com Modern synthetic methods like cycloadditions and rearrangements are inherently more atom-economical than classical substitution or elimination reactions. nih.gov The development of catalytic cycles that minimize waste is a priority. rsc.org
Use of Greener Solvents and Catalysts : Research is moving away from hazardous organic solvents towards more benign alternatives like water or, in some cases, solvent-free conditions. mdpi.compaperpublications.org The use of reusable, immobilized catalysts, such as the quinuclidine-functionalized polymers for the Baylis-Hillman reaction, is another important strategy that simplifies product purification and reduces waste. acs.org
Energy Efficiency : The adoption of energy-efficient techniques like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. paperpublications.orgyoutube.com
By integrating these principles, the chemical industry aims to develop processes for synthesizing compounds like this compound and its derivatives that are not only efficient and selective but also environmentally sustainable. researchgate.net
Q & A
Q. What are the optimal synthetic routes for 1-Methyl-1-azoniabicyclo[2.2.2]octan-3-ol, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis of bicyclic ammonium salts often involves quaternization of tertiary amines. For example, a related bicyclic compound ( ) was synthesized via esterification under reflux conditions . To optimize yield:
- Vary catalysts (e.g., KOH, as in ) and reaction temperatures.
- Monitor progress via TLC or HPLC.
- Purify intermediates using column chromatography or recrystallization (e.g., ethanol as a solvent, as in ) .
Q. How can researchers ensure purity during the isolation of this compound derivatives?
Methodological Answer: Recrystallization is a standard method. For example:
- Dissolve the crude product in a minimal volume of hot ethanol (as in ).
- Cool gradually to induce crystal formation.
- Filter and dry under vacuum. Validate purity via melting point analysis or NMR .
Q. What safety protocols should be established for handling this compound in laboratory settings?
Methodological Answer: Refer to Safety Data Sheets (SDS) of structurally similar compounds (e.g., recommends using gloves, goggles, and fume hoods). Key steps:
- Conduct a hazard assessment for ammonium salts.
- Store in airtight containers away from moisture.
- Establish emergency contacts for spills or exposure (as in ) .
Advanced Research Questions
Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- NMR : Compare proton environments with known bicyclic analogs (e.g., lists diastereomers; use H/C NMR to distinguish stereochemistry).
- X-ray Crystallography : Resolve absolute configuration, as demonstrated for salts in (e.g., tosylate derivatives) .
- MS/HRMS : Confirm molecular weight and fragmentation patterns .
Q. How do counterions influence the solubility and stability of this compound, and how can conflicting literature data be reconciled?
Methodological Answer:
- Solubility : Compare hydrochloride () vs. tosylate salts (). Hydrochlorides are typically water-soluble, while tosylates may require polar aprotic solvents.
- Stability : Conduct accelerated stability studies (e.g., pH variations, thermal stress).
- Data Reconciliation : Cross-reference synthesis conditions (e.g., shows varying salts affect properties) .
Q. What strategies can elucidate the reactivity of the bicyclic core in nucleophilic or electrophilic reactions?
Methodological Answer:
- Substituent Effects : Introduce functional groups (e.g., hydroxyl, amino) to the bicyclo[2.2.2]octane framework (see for amino derivatives).
- Kinetic Studies : Compare reaction rates with non-bicyclic analogs.
- Computational Modeling : Use DFT to predict charge distribution and reactive sites .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in reported melting points or spectral data across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
